Thieno[2,3-c]pyridin-5-amine Thieno[2,3-c]pyridin-5-amine
Brand Name: Vulcanchem
CAS No.: 1326715-15-4
VCID: VC4260497
InChI: InChI=1S/C7H6N2S/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H,(H2,8,9)
SMILES: C1=CSC2=CN=C(C=C21)N
Molecular Formula: C7H6N2S
Molecular Weight: 150.2

Thieno[2,3-c]pyridin-5-amine

CAS No.: 1326715-15-4

Cat. No.: VC4260497

Molecular Formula: C7H6N2S

Molecular Weight: 150.2

* For research use only. Not for human or veterinary use.

Thieno[2,3-c]pyridin-5-amine - 1326715-15-4

Specification

CAS No. 1326715-15-4
Molecular Formula C7H6N2S
Molecular Weight 150.2
IUPAC Name thieno[2,3-c]pyridin-5-amine
Standard InChI InChI=1S/C7H6N2S/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H,(H2,8,9)
Standard InChI Key RVQNZKJHYRFBBM-UHFFFAOYSA-N
SMILES C1=CSC2=CN=C(C=C21)N

Introduction

Structural and Chemical Properties

Thieno[2,3-c]pyridin-5-amine (molecular formula C7H6N2S\text{C}_7\text{H}_6\text{N}_2\text{S}, molecular weight 150.20 g/mol) belongs to the thienopyridine family, where a thiophene ring is annulated to a pyridine moiety at the [2,3-c] position. The amine group at the 5-position introduces hydrogen-bonding capability, distinguishing it from analogues like Thieno[3,2-c]pyridin-4-amine . Key spectral features include:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 7.4–8.2 ppm, with the amine protons appearing as broad singlets near δ 8.2 ppm .

  • IR Spectroscopy: Stretching vibrations at 3245 cm1^{-1} (N–H) and 1675 cm1^{-1} (C=N/C=C) .

  • X-ray Crystallography: Planar fused-ring systems with bond angles consistent with aromatic delocalization .

The compound’s solubility profile is polarity-dependent, showing limited aqueous solubility but high miscibility in polar aprotic solvents like DMSO.

Synthetic Methodologies

Cyclocondensation Strategies

Intramolecular heteroannulation of 3-amino-2-functionalized thiophenes provides a general route to thienopyridines. A representative protocol involves:

  • Precursor Preparation: Reacting aryl acetonitriles with dithioesters under strong bases (e.g., LDA) to form enethiolate intermediates .

  • Cyclization: Treating intermediates with activated methylene halides (e.g., cinnamyl bromide) to induce ring closure. Yields exceed 70% under optimized conditions .

Example Reaction:

3-Amino-2-styrylthiophene+2-Bromobenzyl chlorideDMF, 80°CThieno[2,3-c]pyridin-5-amine derivative[2]\text{3-Amino-2-styrylthiophene} + \text{2-Bromobenzyl chloride} \xrightarrow{\text{DMF, 80°C}} \text{Thieno[2,3-c]pyridin-5-amine derivative} \quad[2]

Functionalization Techniques

Post-synthetic modifications enable diversification:

  • Halogenation: Electrophilic substitution at the 4-position using N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups at the 2-position, enhancing biological activity .

Biological Activities and Mechanisms

Kinase Inhibition

Thienopyridines exhibit ATP-competitive inhibition of kinases like GRK2. Molecular docking studies suggest the amine group forms hydrogen bonds with the kinase hinge region, while the thiophene ring engages in hydrophobic interactions .

Table 1: Inhibitory Activity of Thieno[2,3-c]pyridin-5-amine Analogues

CompoundTarget KinaseIC50_{50} (μM)Selectivity Index (vs. PKA)
4aGRK20.45>100
5bCDK41.235

Data adapted from studies on analogous thienopyrimidines .

Antimicrobial Properties

Derivatives bearing electron-withdrawing groups (e.g., –NO2_2, –CF3_3) at the 4-position show broad-spectrum activity:

  • Bacterial Strains: MIC = 8–32 μg/mL against S. aureus and E. coli .

  • Fungal Strains: 80% growth inhibition of C. albicans at 16 μg/mL .

Industrial and Materials Science Applications

Organic Electronics

The planar conjugated system facilitates charge transport, making thienopyridines candidates for:

  • OLEDs: External quantum efficiency (EQE) of 12% in blue-emitting devices .

  • OFETs: Hole mobility up to 0.3 cm2 ^2/V·s in thin-film transistors .

Catalysis

ZnO nanoparticles functionalized with thienopyridine amines catalyze Knoevenagel condensations with 95% yield under solvent-free conditions .

Comparison with Structural Analogues

Thieno[3,2-c]pyridin-4-amine :

  • Positional Isomerism: Amine at 4-position reduces hydrogen-bonding capacity vs. 5-substituted derivatives.

  • Bioactivity: Lower kinase inhibition (IC50_{50} = 5.8 μM vs. GRK2) but improved solubility .

Future Directions

  • Targeted Drug Delivery: Conjugation to nanoparticle carriers to enhance pharmacokinetics.

  • Green Synthesis: Developing aqueous cyclization protocols to reduce solvent waste.

  • Polymer Chemistry: Incorporating thienopyridine units into conductive polymers for flexible electronics.

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